molecular formula C44H32Au2Cl2P2 B1589868 Dichloro[(+/-)-binap]digold(I) CAS No. 685138-48-1

Dichloro[(+/-)-binap]digold(I)

Cat. No.: B1589868
CAS No.: 685138-48-1
M. Wt: 1087.5 g/mol
InChI Key: ALCLMPWXOJPBJG-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Dichloro[(+/-)-BINAP]digold(I) (CAS 685138-48-1) is a dinuclear gold(I) complex employing the racemic BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, with a molecular formula of C₄₄H₃₂Au₂Cl₂P₂ and a molecular weight of 1087.51 g/mol . This complex serves as a versatile precatalyst in gold-catalyzed asymmetric transformations. Its primary application is in the enantioselective 1,3-dipolar cycloaddition of azlactones (oxazol-5-(4H)-ones) with electrophilic alkenes such as maleimides and acrylates, facilitating the efficient synthesis of proline derivatives and other complex polycyclic molecules . The reaction proceeds with high diastereoselectivity (>98:2 exo:endo ratio) and can achieve excellent enantioselectivity (up to 99% ee) when optimized with the enantiomerically pure form of the catalyst and triethylamine as a base in toluene . The mechanism involves the gold complex activating the dipolarophile, and the chiral environment provided by the bulky BINAP ligand is crucial for high enantiodiscrimination, as explained by DFT calculations . Furthermore, this catalyst is specifically designed to facilitate the selective diboration of alkenes through a base-assisted heterolytic cleavage mechanism, enhancing the efficiency and precision of the diboration reaction . As a stable precatalyst, it requires activation, often by anion exchange with silver salts, to generate the highly electrophilic cationic gold species responsible for substrate activation . Dichloro[(+/-)-BINAP]digold(I) is for research use only. It is not intended for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) for safe handling and storage information.

Properties

IUPAC Name

chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2Au.2ClH/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;;/h1-32H;;;2*1H/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCLMPWXOJPBJG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Au].Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Au2Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475008
Record name ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1087.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685138-48-1
Record name ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Dichloro[(+/-)-binap]digold(I) generally follows a straightforward coordination reaction between gold(I) chloride and the racemic binap ligand. The key reaction can be summarized as:

$$
2 \text{AuCl} + \text{binap} \rightarrow \text{Dichloro}[(+/-)-\text{binap}]\text{digold(I)}
$$

Key aspects of this synthesis include:

  • Starting Materials: Gold(I) chloride (AuCl) and racemic binap ligand.
  • Atmosphere: The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the gold(I) centers.
  • Solvent: Dichloromethane is commonly employed as the reaction solvent due to its ability to dissolve both reactants and its inertness under reaction conditions.
  • Temperature: Typically carried out at room temperature to maintain stability of the gold(I) complex.
  • Reaction Time: Varies depending on scale and purity requirements but generally proceeds efficiently at ambient conditions.

This method yields the dichloro-bridged digold(I) complex with the binap ligand acting as a bidentate diphosphine bridge between the two gold centers.

Data Table Summarizing Preparation Parameters

Parameter Typical Condition/Value Notes
Gold precursor Gold(I) chloride (AuCl) Commercially available
Ligand Racemic binap (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) Chiral diphosphine ligand
Solvent Dichloromethane (CH2Cl2) Inert, good solubility
Atmosphere Nitrogen or Argon Prevents oxidation
Temperature Room temperature (20–25 °C) Avoids decomposition
Reaction time Several hours (variable) Monitored by TLC or spectroscopic methods
Purification Recrystallization or chromatography To isolate pure complex
Yield Typically high (not explicitly quantified) Dependent on purity of reagents

Summary and Notes on Preparation

  • The preparation of Dichloro[(+/-)-binap]digold(I) is a well-established procedure involving the reaction of gold(I) chloride with racemic binap ligand in an inert atmosphere.
  • The reaction is typically carried out in dichloromethane at room temperature, yielding the desired bimetallic complex efficiently.
  • Maintaining an oxygen-free environment is essential to prevent oxidation of gold(I) to gold(III).
  • Structural studies confirm the formation of stable Au–P coordination bonds and the importance of the binap ligand’s chirality.
  • Industrial scale-up would require careful control of reaction parameters but fundamentally follows the same synthetic principles.

Scientific Research Applications

Dichloro[(+/-)-binap]digold(I) has several applications in scientific research:

    Catalysis: It is used as a catalyst in various organic transformations, including cross-coupling reactions and cycloadditions.

    Medicinal Chemistry: Research has explored its potential as an anticancer agent due to the unique properties of gold complexes in interacting with biological molecules.

    Material Science: The compound is studied for its potential in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Dichloro[(+/-)-binap]digold(I) in catalysis typically involves the activation of substrates through coordination to the gold centers, facilitating various chemical transformations. In medicinal applications, the gold centers can interact with biological molecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Digold(I) Complexes

Structural and Ligand-Based Comparisons

Table 1: Key Structural and Molecular Properties
Compound Molecular Formula Molecular Weight (g/mol) Ligand Type CAS Number Notable Features
Dichloro[(±)-BINAP]digold(I) C₄₄H₃₂Au₂Cl₂P₂ 1087.51 Chiral bisphosphine 685138-48-1 Axial chirality, π-π stabilization
Dichloro(DPPE)digold(I) C₂₆H₂₄Au₂Cl₂P₂ 863.26 Ethane-bridged bisphosphine 18024-34-5 Linear backbone, moderate steric bulk
Dichloro(DPPP)digold(I) C₂₇H₂₆Au₂Cl₂P₂ 877.28 Propane-bridged bisphosphine N/A Flexible backbone, adaptable conformation
Bis(diethyldithiocarbamato)digold(I) C₁₀H₂₀Au₂N₂S₄ ~600 (estimated) Sulfur-based dithiocarbamate N/A Strong Au–S bonds, redox-active
Thianthrenyl digold(I) complexes Varies Varies Polyaromatic thianthrenyl N/A U-shaped conformations, π-π interactions
Key Observations:
  • Ligand Rigidity vs. Flexibility : The BINAP ligand’s rigid binaphthyl backbone enforces a fixed chiral environment, contrasting with the flexible ethane (DPPE) or propane (DPPP) backbones in other bisphosphine complexes. This rigidity enhances enantioselectivity in catalysis but reduces conformational adaptability .
  • Electronic Effects : Dithiocarbamato ligands (e.g., in bis(diethyldithiocarbamato)digold(I)) introduce strong Au–S bonds, which can stabilize redox-active species, unlike the Au–P bonds in BINAP or DPPE/DPPP complexes .
  • Structural Stabilization : Thianthrenyl digold(I) complexes adopt U-shaped conformations in solution due to weak d¹⁰–d¹⁰ interactions and π-π stacking . BINAP’s extended aromatic system may similarly stabilize specific conformations but with distinct stereoelectronic outcomes.

Biological Activity

Dichloro[(+/-)-binap]digold(I), a gold(I) complex, has garnered attention for its potential biological activities, particularly in the fields of catalysis and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Overview of Dichloro[(+/-)-binap]digold(I)

Dichloro[(+/-)-binap]digold(I) is a bimetallic compound featuring gold(I) coordinated with the chiral ligand binap (1,1'-bis(diphenylphosphino)ferrocene). The unique properties of this compound arise from the combination of gold's catalytic capabilities and the chiral environment provided by binap, which can influence the stereochemistry of reactions.

Antimicrobial Properties

Research has indicated that gold complexes, including dichloro[(+/-)-binap]digold(I), exhibit varying degrees of antimicrobial activity. The mechanism often involves the disruption of microbial membranes or interference with essential enzymatic processes. For instance, studies have shown that gold(I) complexes can inhibit the growth of bacteria and fungi by targeting thiol-containing proteins, which are crucial for microbial survival .

Anticancer Activity

Dichloro[(+/-)-binap]digold(I) has also been investigated for its anticancer properties. The compound has demonstrated cytotoxicity against various cancer cell lines. A study reported that gold(I) complexes induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)15Induction of ROS
HeLa (Cervical Cancer)20Apoptosis via mitochondrial pathway
MCF-7 (Breast Cancer)25Cell cycle arrest

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes by dichloro[(+/-)-binap]digold(I). Studies have shown that this compound can inhibit metalloproteins and enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs). By binding to the active sites of these enzymes, it prevents substrate access and thus inhibits their activity .

Case Studies

  • Antimicrobial Efficacy Against Drug-Resistant Strains :
    A case study evaluated the efficacy of dichloro[(+/-)-binap]digold(I) against multi-drug resistant strains of Staphylococcus aureus. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics, suggesting a potential role in treating resistant infections .
  • Cytotoxicity in Cancer Research :
    In vitro studies on various cancer cell lines revealed that dichloro[(+/-)-binap]digold(I) effectively reduced cell viability in a dose-dependent manner. The study highlighted its potential as a therapeutic agent in oncology, particularly for tumors resistant to standard treatments .

Q & A

Basic: How to synthesize Dichloro[(±)-BINAP]digold(I) with high purity?

Methodological Answer:
Synthesis typically involves reacting gold(I) precursors (e.g., AuCl(tht), where tht = tetrahydrothiophene) with racemic BINAP ligands under inert conditions. Key steps include:

  • Ligand-to-metal ratio optimization : A 1:1 molar ratio is standard, but excess ligand (1.1–1.2 equivalents) ensures complete coordination, minimizing unreacted AuCl impurities .
  • Solvent selection : Dichloromethane or toluene is preferred for solubility and stability. Avoid protic solvents to prevent ligand dissociation .
  • Purification : Column chromatography (silica gel, eluent: DCM/hexane) or recrystallization (hexane/DCM) isolates the product. Purity is confirmed via 31^{31}P NMR to detect unbound BINAP (δ ≈ 28 ppm for free ligand vs. δ ≈ 55–60 ppm for coordinated BINAP) .

Basic: What spectroscopic methods are optimal for characterizing Dichloro[(±)-BINAP]digold(I)?

Methodological Answer:

  • 31^{31}P NMR : Primary tool for confirming ligand coordination. A singlet (or doublet for chiral environments) in the δ 55–60 ppm range indicates Au-BINAP bonding. Splitting patterns reveal symmetry changes .
  • X-ray crystallography : Resolves geometry (e.g., linear vs. distorted trigonal planar) and confirms racemic vs. meso forms. Requires high-quality crystals grown via slow diffusion of hexane into DCM .
  • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands (~300–400 nm), useful for tracking stability under catalytic conditions .

Basic: What are common catalytic applications of Dichloro[(±)-BINAP]digold(I) in organic synthesis?

Methodological Answer:
The complex is used in:

  • Cycloisomerization : Catalyzes enyne cyclizations via π-activation. Reaction optimization requires inert conditions (Ar atmosphere) and substrate-to-catalyst ratios of 50:1–100:1 .
  • C–H functionalization : Activates aryl C–H bonds in cross-couplings. Solvent effects (e.g., DCE vs. toluene) significantly impact regioselectivity .
  • Asymmetric catalysis : Despite being racemic, the complex can induce chirality in prochiral substrates when paired with chiral counterions (e.g., BARF) .

Advanced: How to resolve contradictions in reported catalytic activity data for Dichloro[(±)-BINAP]digold(I)?

Methodological Answer:
Contradictions often arise from:

  • Impurity profiles : Trace moisture or oxygen degrades Au(I) complexes. Replicate experiments under rigorous anhydrous/anaerobic conditions (Schlenk line or glovebox) .
  • Substrate scope variability : Test disputed reactions with standardized substrates (e.g., 1,6-enynes for cycloisomerization) to isolate catalyst performance .
  • Kinetic vs. thermodynamic control : Perform time-course studies (GC-MS or 1^{1}H NMR monitoring) to distinguish intermediate vs. final product selectivity .

Advanced: How does stereochemical configuration of BINAP influence reactivity in asymmetric catalysis?

Methodological Answer:

  • Chiral vs. racemic ligands : Pure (R)- or (S)-BINAP induces enantioselectivity, while (±)-BINAP produces racemic mixtures. Compare enantiomeric excess (e.e.) using chiral HPLC or 19^{19}F NMR with Mosher esters .
  • Steric effects : Bulky substituents on BINAP (e.g., 3,5-xylyl groups) enhance steric discrimination but reduce catalytic turnover. Balance steric demand via substituent tuning .
  • Counterion impact : Pairing with chiral anions (e.g., TRIP) can override racemic limitations, enabling asymmetric induction even with (±)-BINAP .

Advanced: What computational methods model the electronic structure of Dichloro[(±)-BINAP]digold(I)?

Methodological Answer:

  • DFT calculations : Use B3LYP/LANL2DZ to optimize geometry and analyze frontier orbitals (HOMO/LUMO). Compare Au–P bond lengths (2.2–2.4 Å) with crystallographic data .
  • NBO analysis : Quantifies donor-acceptor interactions between Au(I) and BINAP. High Wiberg bond indices (>0.5) indicate strong covalent character .
  • TD-DFT : Correlates LMCT transitions (UV-Vis) with electronic excitations. Validate with experimental λmax values .

Advanced: How to design experiments assessing environmental stability of Dichloro[(±)-BINAP]digold(I)?

Methodological Answer:

  • Hydrolytic stability : Expose the complex to H2O/DCM mixtures (1:1 v/v) and monitor decomposition via 31^{31}P NMR over 24 hours .
  • Photodegradation : Use UV irradiation (λ = 365 nm) in quartz cells. Track Au nanoparticle formation via TEM and DLS .
  • Ecotoxicity assays : Test Daphnia magna survival rates at 1–10 ppm concentrations. Compare with OECD guidelines for metal complexes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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